molecular formula C14H24N+ B14673513 Benzenepentanaminium, N,N,N-trimethyl- CAS No. 39949-55-8

Benzenepentanaminium, N,N,N-trimethyl-

Cat. No.: B14673513
CAS No.: 39949-55-8
M. Wt: 206.35 g/mol
InChI Key: BIESHWBGKNYHIU-UHFFFAOYSA-N
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Description

Benzenepentanaminium, N,N,N-trimethyl- is a chemical compound with the molecular formula C14H24N+. It is known for its unique structure, which includes a benzene ring attached to a pentanaminium group with three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepentanaminium, N,N,N-trimethyl- typically involves the reaction of benzyl chloride with pentanamine in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Benzenepentanaminium, N,N,N-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is carefully monitored to maintain optimal conditions and ensure consistent product quality .

Mechanism of Action

The mechanism of action of Benzenepentanaminium, N,N,N-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepentanaminium, N,N,N-trimethyl- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds like Benzeneethanamine, N,N,α-trimethyl- provides different reactivity and interaction profiles .

Properties

CAS No.

39949-55-8

Molecular Formula

C14H24N+

Molecular Weight

206.35 g/mol

IUPAC Name

trimethyl(5-phenylpentyl)azanium

InChI

InChI=1S/C14H24N/c1-15(2,3)13-9-5-8-12-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8-9,12-13H2,1-3H3/q+1

InChI Key

BIESHWBGKNYHIU-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCCC1=CC=CC=C1

Origin of Product

United States

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